Rivaroxaban-d4

Description

Significance of Stable Isotope-Labeled Internal Standards (SIL-IS) in Bioanalysis

The implementation of internal standards in quantitative bioanalysis is a standard procedure used to correct for variability introduced during various stages of the analytical process, including sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.comscispace.com SIL-IS are considered the preferred choice in LC-MS bioanalysis due to their close resemblance to the target analyte. scispace.comnih.gov

The use of SIL-IS significantly enhances the accuracy and precision of quantitative bioanalytical methods. By adding a known quantity of the SIL-IS to each sample, including calibration standards, quality control samples, and study samples, researchers can account for variations that occur during sample handling and analysis. wuxiapptec.commusechem.com The ratio of the analyte response to the SIL-IS response is used for quantification. annlabmed.org Since the SIL-IS behaves almost identically to the analyte throughout the analytical process, any factors that affect the analyte's signal (e.g., incomplete extraction, injection variability, changes in ionization efficiency) will similarly affect the SIL-IS signal. wuxiapptec.comwaters.com This normalization using the response ratio minimizes the impact of these variations, leading to more accurate and reproducible results. wuxiapptec.comannlabmed.org Studies have shown that using SIL-IS can improve accuracy and precision compared to using structural analogues as internal standards. scispace.com

Matrix effects, caused by co-eluting endogenous components from the biological sample matrix, can significantly suppress or enhance the ionization efficiency of the target analyte in the mass spectrometer, leading to inaccurate quantification. wuxiapptec.comwaters.comnih.gov SIL-IS are particularly effective at mitigating these matrix effects. wuxiapptec.comnih.govannlabmed.org Because the SIL-IS and the analyte have very similar chemical and physical properties, they are expected to elute at or near the same retention time during chromatography and experience the same degree of ion suppression or enhancement from co-eluting matrix components. wuxiapptec.comwaters.comnih.gov By using the analyte-to-SIL-IS response ratio, the impact of matrix effects on the quantitative result is largely compensated for. wuxiapptec.comannlabmed.org This is a critical advantage of SIL-IS over structural analogues, which may not co-elute perfectly with the analyte or experience the same matrix effects. waters.comscispace.com

SIL-IS are widely applied in quantitative bioanalytical methods for various purposes, including pharmacokinetic studies, drug metabolism studies, and therapeutic drug monitoring. acanthusresearch.commusechem.comnih.gov They are considered essential for developing sensitive and reliable LC-MS/MS methods for quantifying drugs and their metabolites in complex biological matrices like plasma, blood, and urine. wuxiapptec.comnih.govnih.gov For example, Rivaroxaban-d4 has been specifically used as an internal standard in LC-MS/MS methods for the quantification of rivaroxaban (B1684504) in human plasma and dried blood spots, enabling accurate and precise measurements for pharmacokinetic studies and therapeutic drug monitoring. nih.govnih.govunimilitar.edu.coscielo.org.coresearchgate.net The use of this compound helps to ensure the reliability of the analytical data obtained from these complex biological samples. researchgate.net

Overview of Rivaroxaban

Rivaroxaban is a widely used anticoagulant medication. wikipedia.org

Rivaroxaban is classified as a direct Factor Xa (FXa) inhibitor. wikipedia.orgahajournals.orgnih.gov Factor Xa is a key enzyme in the blood coagulation cascade, playing a critical role in the formation of thrombin, which is essential for clot formation. ahajournals.orgnih.gov By directly inhibiting FXa, rivaroxaban interrupts the coagulation pathway, thereby reducing the generation of thrombin and the development of blood clots. wikipedia.orgahajournals.orgnih.gov It is a selective inhibitor of human factor Xa. ahajournals.orgnih.gov

Rivaroxaban is clinically relevant for the treatment and prevention of various thromboembolic disorders. wikipedia.orgtandfonline.comnih.gov It is used to treat deep vein thrombosis (DVT) and pulmonary embolism (PE) and to reduce the risk of recurrence. wikipedia.orgnih.govbpac.org.nz It is also indicated for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. wikipedia.orgnih.govnih.gov Furthermore, rivaroxaban is used for thromboprophylaxis following hip or knee replacement surgery and in acutely ill medical patients. wikipedia.orgnih.govbpac.org.nz Its oral administration and predictable pharmacokinetics offer advantages over traditional anticoagulants like warfarin. wikipedia.orgnih.govnih.govdrugbank.com

Detailed Research Findings (Example Data Representation):

Note: In a fully interactive article, quantitative data on method validation parameters (e.g., precision, accuracy, recovery) from specific studies using this compound would be presented in dynamic tables, allowing users to sort or filter the data.

Contextualizing the Need for Accurate Rivaroxaban Quantification

Rivaroxaban is an oral anticoagulant that functions as a direct inhibitor of factor Xa, a key enzyme in the blood coagulation cascade nih.govebi.ac.ukmims.com. Accurate quantification of Rivaroxaban in biological fluids, primarily plasma, is essential for various purposes within pharmaceutical research and clinical settings. These include pharmacokinetic (PK) studies, bioequivalence studies, and therapeutic drug monitoring (TDM) nih.govrrml.rousf.edu.brijrpc.complos.orgjapsonline.comactascientific.comnih.govmdpi.com.

Pharmacokinetic studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted by the body. Accurate measurement of Rivaroxaban plasma concentrations over time is necessary to determine key PK parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) mims.comactascientific.comnih.gov. These parameters are critical for characterizing the drug's exposure profile and understanding its behavior in different populations or under various conditions nih.govfrontiersin.org.

Bioequivalence studies compare the bioavailability of different formulations of the same drug. Accurate and sensitive analytical methods are required to demonstrate that the rate and extent of absorption are comparable between formulations ijrpc.comactascientific.com.

While routine coagulation monitoring is not always necessary for Rivaroxaban, accurate quantification can be important in specific clinical circumstances rrml.roplos.orgmdpi.com. Precise measurement of Rivaroxaban levels can provide valuable information in situations such as assessing adherence, evaluating potential drug-drug interactions, or managing patients with impaired renal function, where drug exposure might be altered mdpi.com.

Given the need for precise and reliable measurement of Rivaroxaban concentrations in complex biological matrices like plasma, highly sensitive and selective analytical techniques are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for Rivaroxaban quantification due to its specificity and sensitivity nih.govrrml.roijrpc.complos.orgjapsonline.comactascientific.comorientjchem.orgresearchgate.netnih.gov. However, even with LC-MS/MS, matrix effects and variability during sample preparation can impact the accuracy of results scioninstruments.comscispace.comrsc.org. This is where the use of a stable isotope-labeled internal standard, such as this compound, becomes indispensable.

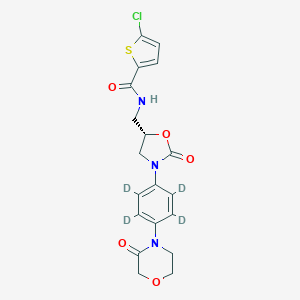

This compound is specifically designed for use as an internal standard for the quantification of Rivaroxaban by LC-MS or GC-MS caymanchem.comscbt.com. By adding a known amount of this compound to each sample, researchers can correct for variations that occur during the analytical process. Since Rivaroxaban and this compound have very similar chemical structures and properties, they behave similarly during extraction and chromatography and ionize with comparable efficiency in the mass spectrometer texilajournal.comaptochem.com. However, the four deuterium (B1214612) atoms in this compound result in a distinct mass-to-charge ratio (m/z) compared to native Rivaroxaban, allowing them to be differentiated and measured simultaneously by the mass spectrometer researchgate.netzarixa.pl. The ratio of the signal intensity of Rivaroxaban to that of this compound provides a highly accurate and reproducible measure of the original Rivaroxaban concentration in the sample, compensating for potential losses or signal suppression/enhancement clearsynth.comsplendidlab.comscioninstruments.comtexilajournal.comaptochem.com.

Numerous validated LC-MS/MS methods for Rivaroxaban quantification in human plasma utilize this compound as the internal standard ijrpc.complos.orgorientjchem.orgresearchgate.netzarixa.pl. These methods have demonstrated good linearity, accuracy, and precision over relevant concentration ranges required for pharmacokinetic and bioequivalence studies, as well as therapeutic drug monitoring rrml.roijrpc.complos.orgorientjchem.orgresearchgate.netzarixa.pl.

The use of this compound as an internal standard contributes significantly to the robustness and reliability of these bioanalytical methods. For instance, studies have reported using this compound to achieve satisfactory accuracy and precision, with validation parameters meeting regulatory guidelines ijrpc.comresearchgate.netzarixa.pl. Recovery rates for both Rivaroxaban and this compound in plasma extraction procedures have been reported to be high, further highlighting the effectiveness of the deuterated standard in accounting for sample preparation variability orientjchem.orgresearchgate.netqu.edu.qa.

The following table presents representative performance data from LC-MS/MS methods utilizing this compound as an internal standard for the quantification of Rivaroxaban in human plasma, illustrating the achieved sensitivity, linearity, and precision.

| Parameter | Value/Range (Example Data) | Source |

| Linear Range | 1-600 ng/mL | nih.govusf.edu.br |

| Linear Range | 0.5-609.3 ng/mL | ijrpc.com |

| Linear Range | 2.00-500.93 ng/mL | orientjchem.org |

| Linear Range | 1.00-603.25 ng/mL | researchgate.net |

| Linear Range | 2-500 ng/mL | plos.org |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | nih.govusf.edu.brresearchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | ijrpc.com |

| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | orientjchem.org |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | plos.orgzarixa.pl |

| Intra-run Precision (%CV) | 0.7 – 10.9% | ijrpc.com |

| Intra-run Precision (%CV) | 0.9% to 3.8% | orientjchem.orgresearchgate.net |

| Inter-run Accuracy (%Bias) | -3.1% to -1.9% | orientjchem.orgresearchgate.net |

| Recovery (Rivaroxaban) | 69.7% | ijrpc.com |

| Recovery (this compound) | 74.3% | ijrpc.com |

| Overall Recoveries | >96% | orientjchem.orgresearchgate.net |

Note: The data presented are representative examples from cited sources and specific values may vary depending on the exact method parameters.

The consistent performance metrics observed in various studies underscore the effectiveness of using this compound as an internal standard for reliable Rivaroxaban quantification. This is crucial for supporting accurate pharmacokinetic profiling, validating bioequivalence, and facilitating informed decisions in clinical scenarios where precise drug concentration data are needed.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFYHTZWPPHNLQ-UJCPGTITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649494 | |

| Record name | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132681-38-9 | |

| Record name | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of Rivaroxaban D4 for Research Applications

Deuteration Strategies and Methodologies

The synthesis of Rivaroxaban-d4 involves the strategic replacement of hydrogen atoms with deuterium (B1214612) atoms. This process, known as deuteration, is typically achieved by using deuterated starting materials or intermediates during the chemical synthesis of the molecule. google.com The goal is to produce a stable, isotopically labeled compound that is chemically identical to the parent drug but has a higher mass, allowing it to be distinguished in mass spectrometry analysis.

The stability of the deuterium label is paramount for an internal standard. Therefore, the deuterium atoms are placed at positions that are not susceptible to exchange under typical physiological or analytical conditions.

In the commonly available research-grade this compound, the deuterium atoms are specifically located on the phenyl ring. The formal chemical name for this isotopologue is 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl-2,3,5,6-d4]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide. caymanchem.com This nomenclature indicates that four hydrogen atoms on the phenyl group attached to the oxazolidinone core have been replaced by deuterium atoms, creating a stable, tetradeuterated moiety. caymanchem.com

For this compound to function effectively as an internal standard, it must have high isotopic enrichment and chemical purity. Isotopic enrichment refers to the percentage of molecules that contain the desired number of deuterium atoms.

Research-grade this compound typically exhibits high isotopic enrichment, with specifications often stating ≥99% for all deuterated forms (d1-d4). caymanchem.com This ensures a strong and distinct mass signal for the deuterated standard, separate from the non-labeled analyte. The chemical purity is also critical and is generally reported to be high, with values such as 98.73% being documented. medchemexpress.com This high purity minimizes the risk of interference from impurities in analytical assays.

Specific Deuterium Labeling Positions within the Rivaroxaban (B1684504) Molecular Structure

Spectroscopic and Chromatographic Characterization for Research Purity

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and isotopic enrichment of this compound.

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the primary technique for analyzing this compound. nih.govnih.gov In MS/MS analysis, the parent ion is selected and fragmented to produce characteristic product ions. This process is known as a multiple reaction monitoring (MRM) transition and provides high selectivity for quantification. researchgate.net

For this compound, the parent ion has a mass-to-charge ratio (m/z) that is 4 units higher than that of unlabeled Rivaroxaban due to the four deuterium atoms. The fragmentation pattern, however, remains similar. The specific MRM transitions are crucial for developing sensitive and specific quantitative methods. x-mol.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Rivaroxaban | 436.0 | 145.0 | Positive |

| This compound | 440.0 | 145.0 | Positive |

Data sourced from a validated high-performance liquid chromatography-tandem mass spectrometric method. x-mol.com

High-Performance Liquid Chromatography (HPLC) is a standard method used to determine the chemical purity of this compound. targetmol.com Since deuteration does not significantly alter the chromatographic properties of the molecule, methods developed for the parent compound, Rivaroxaban, are directly applicable.

Reversed-phase HPLC (RP-HPLC) is commonly used, employing a C18 column. nih.govfrontiersin.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. frontiersin.orgglobalresearchonline.net Detection is often performed using a PDA (Photodiode Array) or UV detector at a wavelength of approximately 250 nm. frontiersin.orgglobalresearchonline.net The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A high purity level, often exceeding 98%, is required for research-grade material. medchemexpress.comtargetmol.com

| Parameter | Condition |

|---|---|

| Column | Nucleosil C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 251 nm |

| Retention Time | ~4.89 minutes |

Conditions are representative of validated methods for determining Rivaroxaban and are applicable for its deuterated analogue. globalresearchonline.net

Stability Considerations for this compound as a Reference Standard

This compound is the stable isotope-labeled analog of Rivaroxaban, widely employed as an internal standard for the accurate quantification of Rivaroxaban in biological matrices and pharmaceutical formulations by liquid chromatography-mass spectrometry (LC-MS). nih.gov The integrity and stability of an internal standard are paramount to ensure the reliability, precision, and accuracy of analytical methods. clearsynth.comwisdomlib.org Therefore, a thorough understanding of the stability of this compound under various conditions is essential for its proper handling, storage, and use as a reference standard.

The stability of this compound is influenced by factors such as temperature, light, pH, and the solvent used for dissolution. As a deuterated compound, its chemical properties are nearly identical to its non-deuterated counterpart, but the presence of deuterium can influence its metabolic and chemical stability due to the kinetic isotope effect.

Long-Term Storage and Solid-State Stability

As a solid material, this compound is generally stable when stored under appropriate conditions. Manufacturers provide specific recommendations to maintain its integrity over long periods. The solid form of non-deuterated Rivaroxaban has also been shown to be very stable under long-term and accelerated conditions. geneesmiddeleninformatiebank.nlrsc.org For this compound, proper storage is crucial to prevent degradation and ensure its suitability as a reference material. Key storage recommendations for the solid compound are summarized below.

| Storage Temperature | Reported Shelf-Life |

|---|---|

| -20°C | ≥ 4 years |

| -20°C | 3 years |

| 4°C | 2 years |

To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture.

Solution Stability

The stability of this compound in solution is critical, as reference standards are typically prepared as stock solutions and subsequently diluted to create working standards and calibration curves. The choice of solvent and the storage conditions of the solution directly impact its stability. Data from suppliers indicates specific stability periods for this compound when dissolved in a suitable organic solvent.

| Storage Temperature | Reported Stability Period |

|---|---|

| -80°C | 6 months |

| -20°C | 1 month |

Studies on the non-deuterated analog in analytical solutions have demonstrated good stability throughout analysis periods, suggesting that working solutions can be reliably used for routine assays if prepared and stored correctly. nih.gov However, it is generally recommended to avoid storing deuterated compounds in acidic or basic solutions to prevent potential deuterium exchange, although this is less of a concern when the labels are in non-exchangeable positions. researchgate.net

Degradation Pathways and Isotopic Stability

Forced degradation studies performed on the non-deuterated Rivaroxaban provide valuable insight into the potential degradation pathways for this compound. These studies show that Rivaroxaban is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions, while it exhibits greater stability against thermal and photolytic stress. nih.govresearchgate.net Significant degradation has been observed in the presence of 0.01 N HCl, 0.01 N NaOH, and 0.05% H₂O₂. nih.gov The primary degradation products are formed via hydrolysis. asianpubs.orgrjptonline.org

The degradation pathways for this compound are expected to be identical to those of Rivaroxaban. However, the rate of degradation may be slightly reduced due to the deuterium kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down chemical reactions where the cleavage of this bond is the rate-limiting step.

A crucial aspect of a deuterated internal standard is its isotopic stability. The loss or exchange of deuterium atoms for hydrogen from solvents or matrix components can compromise the accuracy of quantification. acanthusresearch.com In this compound, the four deuterium atoms are located on the phenyl ring attached to the morpholinone group. These positions are not readily exchangeable under typical analytical conditions, ensuring that the mass difference between the analyte and the internal standard is maintained throughout sample preparation and analysis. acanthusresearch.com

Bioanalytical Method Development and Validation Utilizing Rivaroxaban D4 As Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the gold standard for the determination of rivaroxaban (B1684504) in biological samples due to its high selectivity, sensitivity, and reproducibility. The use of Rivaroxaban-d4 as an internal standard (IS) is a common practice in these methodologies to ensure reliable quantification. In LC-MS/MS analysis, Rivaroxaban and this compound are typically detected using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM). The precursor to product ion transitions commonly used are m/z 436.2 → 144.8 for rivaroxaban and m/z 440.2 → 144.7 for this compound. orientjchem.org

Sample Preparation Techniques with this compound

Effective sample preparation is a critical step to remove interfering endogenous components from the biological matrix and to isolate the analyte of interest. Several techniques have been successfully employed for the extraction of rivaroxaban from plasma and other biological fluids, consistently utilizing this compound to normalize the extraction efficiency.

Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis. It involves the addition of an organic solvent, such as methanol or acetonitrile, to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte and the internal standard is injected into the LC-MS/MS system.

In a typical protein precipitation protocol, a small volume of plasma (e.g., 200 μL) is mixed with a larger volume of cold organic solvent (e.g., 400 μL of methanol) containing this compound. nih.gov The mixture is vortexed and then centrifuged to pellet the precipitated proteins. nih.gov This method is favored for its simplicity and high throughput.

| Parameter | Description | Reference |

| Precipitating Agent | Methanol containing this compound | nih.gov |

| Sample Volume | 200 µL of plasma | nih.gov |

| Agent Volume | 400 µL | nih.gov |

| Centrifugation | 4000 rpm for 10 min at 4°C | nih.gov |

Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation. It involves passing the sample through a sorbent bed that retains the analyte, while interferences are washed away. The analyte is then eluted with a suitable solvent.

For rivaroxaban analysis, SPE methods often utilize reversed-phase cartridges. A common procedure involves conditioning the SPE cartridge with methanol and water, loading the plasma sample (to which this compound has been added), washing with water to remove polar interferences, and finally eluting the analyte and internal standard with methanol or another organic solvent. orientjchem.org This technique has been shown to yield high recovery rates for both rivaroxaban and this compound, often exceeding 96%. orientjchem.orgresearchgate.net

| Parameter | Description | Reference |

| SPE Cartridge | Strata-X (30mg/ml) | orientjchem.org |

| Conditioning | 1 mL of methanol, followed by 1 mL of milli-Q water | orientjchem.org |

| Sample Loading | 300 µL of plasma sample with 50 µL of this compound | orientjchem.org |

| Washing | 1 mL of milli-Q water | orientjchem.org |

| Elution | 1 mL of methanol | orientjchem.org |

| Recovery | >96% for both Rivaroxaban and this compound | orientjchem.orgresearchgate.net |

Liquid-liquid extraction is another effective technique for isolating rivaroxaban from biological matrices. This method partitions the analyte and internal standard between the aqueous sample and an immiscible organic solvent. The choice of the organic solvent is critical for achieving good extraction efficiency.

A frequently used LLE protocol involves the addition of an extraction solvent, such as a mixture of ethyl acetate and methyl tert-butyl ether (MTBE), to the plasma sample containing this compound. tandfonline.com After vortexing and centrifugation to separate the layers, the organic layer containing the analyte and internal standard is evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis. tandfonline.com This technique has demonstrated superior extraction efficiency, often greater than 90%. tandfonline.com

| Parameter | Description | Reference |

| Extraction Solvent | Ethyl acetate and MTBE (70:30 v/v) | tandfonline.com |

| Sample Volume | 200 µL of plasma with 50 µL of this compound | tandfonline.com |

| Extraction Volume | 2.0 mL | tandfonline.com |

| Centrifugation | 4090 rcf for 5 min at 10°C | tandfonline.com |

| Extraction Efficiency | >90% | tandfonline.com |

Dried blood spot (DBS) analysis has emerged as a minimally invasive alternative to traditional plasma sampling, offering advantages in terms of sample collection, storage, and transportation. dntb.gov.uamdpi.com For the analysis of rivaroxaban from DBS, a small blood spot is punched out from the collection card and extracted with an appropriate solvent, typically containing this compound. nih.gov

The extraction from DBS cards is often achieved by adding a specific volume of an organic solvent, such as acetonitrile, to the punched spot and vortexing or sonicating to facilitate the release of the analyte and internal standard. nih.gov The resulting extract is then processed for LC-MS/MS analysis. The extraction recovery from DBS samples has been reported to be around 57%. dntb.gov.ua

| Parameter | Description | Reference |

| Sample Type | Dried Blood Spot (DBS) | dntb.gov.uamdpi.com |

| Extraction Solvent | Acetonitrile containing this compound | nih.gov |

| Extraction Process | Addition of solvent to punched spot followed by vortexing/sonication | nih.gov |

| Extraction Recovery | Approximately 57% | dntb.gov.ua |

Chromatographic Parameters and Optimization with this compound Co-elution

The chromatographic separation of rivaroxaban and this compound is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC). The goal is to achieve a sharp, symmetrical peak for both the analyte and the internal standard, with a short retention time to allow for high-throughput analysis, while ensuring they co-elute to provide the most accurate correction for matrix effects.

Various C18 and other reversed-phase columns have been successfully used for this purpose. orientjchem.orgtandfonline.com The mobile phase commonly consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water). orientjchem.orgtandfonline.com Isocratic or gradient elution can be employed to achieve optimal separation. The retention times for both rivaroxaban and this compound are typically very close, often differing by only a fraction of a minute, which is ideal for an internal standard. orientjchem.orgijrpc.com

Below is a table summarizing typical chromatographic conditions for the analysis of rivaroxaban with this compound as an internal standard.

| Parameter | Condition | Reference |

| Column | Thermo BDS Hypersil C-18 (150 mm × 4.6 mm, 5 µm) | tandfonline.com |

| Mobile Phase | Acetonitrile and 10 mM ammonium acetate buffer (80:20 v/v) | tandfonline.com |

| Flow Rate | 1.0 mL/min | ijrpc.com |

| Column | Phenomenex Gemini C18 (50 x 4.6mm, 5µ) | orientjchem.orgorientjchem.org |

| Mobile Phase | 5mM Ammonium formate (B1220265) buffer (pH 3.5) and Acetonitrile | orientjchem.org |

| Run Time | 2.0 minutes | orientjchem.org |

| Retention Time (Rivaroxaban) | 0.82 min | orientjchem.orgorientjchem.org |

| Retention Time (this compound) | 0.82 min | orientjchem.orgorientjchem.org |

| Column | C8 column | ijrpc.com |

| Run Time | 3.5 minutes | ijrpc.com |

| Retention Time (Rivaroxaban) | 2.35 min | ijrpc.com |

| Retention Time (this compound) | 2.34 min | ijrpc.com |

Mobile Phase Composition and Flow Rate

The mobile phase in reversed-phase chromatography for rivaroxaban analysis typically consists of a mixture of an aqueous component and an organic solvent. Acetonitrile and methanol are the most commonly used organic modifiers. nih.govpropulsiontechjournal.comnih.gov To improve peak shape and ionization efficiency, acidic modifiers such as formic acid, acetic acid, or trifluoroacetic acid are often added to the mobile phase. nih.govnih.govwjpmr.com

The composition of the mobile phase can be delivered isocratically (constant composition) or as a gradient (composition changes over time). nih.govnih.gov Isocratic methods are simpler and more robust, while gradient elution can provide better resolution and faster analysis times, particularly for complex matrices. nih.gov

Flow rates are selected based on the column dimensions and particle size to achieve optimal separation efficiency. For standard HPLC columns (e.g., 4.6 mm internal diameter), flow rates are typically around 0.8 to 1.5 mL/min. nih.gov For UHPLC systems with smaller diameter columns (e.g., 2.1 mm), lower flow rates in the range of 0.2 to 0.5 mL/min are common. nih.govnih.govnih.gov

Table 2: Examples of Mobile Phase Compositions and Flow Rates

| Aqueous Component | Organic Component | Ratio (v/v) | Flow Rate (mL/min) | Elution Mode |

|---|---|---|---|---|

| Deionized water with 0.1% trifluoroacetic acid | Acetonitrile | 80:20 | 0.8 | Isocratic |

| 0.1% Formic acid in deionized water | Acetonitrile with 0.1% formic acid | Gradient | 0.4 | Gradient |

| Ultrapure water with 0.01% formic acid | Methanol with 0.01% formic acid | 40:60 | 0.5 | Isocratic |

| 0.1% Acetic Acid Buffer | Acetonitrile | 30:70 | Not Specified | Not Specified |

| 10 mmol/L ammonium acetate with 0.1% formic acid | Acetonitrile with 0.1% formic acid | Gradient | 0.4 | Gradient |

| Ammonium acetate buffer | Acetonitrile | 20:80 | 1.5 | Isocratic |

Run Time Optimization for High-Throughput Analysis

In clinical and research settings where large numbers of samples need to be analyzed, high-throughput analysis is essential. The optimization of chromatographic conditions to reduce the run time per sample is a key consideration. The use of UHPLC systems with sub-2 µm particle columns, shorter column lengths, and higher flow rates allows for significant reductions in analysis time without compromising separation quality.

Several validated methods for rivaroxaban and this compound have achieved very short run times, making them suitable for high-throughput applications. For instance, methods with run times as low as 2.0, 3.0, and 5.0 minutes have been reported. researchgate.netnih.govannexpublishers.com These rapid methods enable the analysis of hundreds of samples per day, which is highly beneficial for pharmacokinetic studies and therapeutic drug monitoring. researchgate.net

Mass Spectrometric Parameters and Detection Modes

Tandem mass spectrometry (MS/MS) is the preferred detection method for the quantification of rivaroxaban due to its high selectivity and sensitivity.

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of rivaroxaban. researchgate.netnih.gov The molecule readily forms protonated molecular ions [M+H]+ in the ESI source. Analysis is consistently performed in the positive ion mode, which provides a strong and stable signal for both rivaroxaban and this compound. researchgate.netnih.govnih.gov

For quantitative analysis, tandem mass spectrometers are operated in the Multiple Reaction Monitoring (MRM) mode. nih.govannexpublishers.com This technique involves selecting the protonated molecular ion (precursor ion) of the analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process provides a high degree of selectivity and sensitivity, as it is highly unlikely that an interfering compound will have the same precursor ion and product ion as the analyte of interest.

The precursor ion for rivaroxaban is typically m/z 436.1-436.4, and for this compound, it is m/z 440.0-440.2. nih.govannexpublishers.com A common and abundant product ion for both compounds is m/z 145.0-145.1, which corresponds to the morpholinone fragment. nih.govannexpublishers.comnih.gov

Table 3: Common MRM Transitions for Rivaroxaban and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Rivaroxaban | 436.0 - 436.4 | 144.8 - 145.1 |

| This compound | 440.0 - 440.2 | 144.7 - 145.1 |

In some methods, a second, "qualifier" transition is monitored for rivaroxaban (e.g., 435.9 → 231.1) to provide additional confirmation of the analyte's identity. nih.gov

The matrix effect is a phenomenon where components of the biological matrix co-eluting with the analyte can either suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.gov Ion suppression is a common challenge in ESI-MS. chromatographyonline.com The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating the impact of matrix effects, as it is expected to experience the same degree of ion suppression or enhancement as the unlabeled analyte. chromatographyonline.com

The assessment of matrix effects is a critical component of bioanalytical method validation. nih.gov Two common methods for this assessment are:

Post-column infusion: A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the HPLC system. Any dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively. nih.govplos.org

Post-extraction spike: The response of the analyte in a blank matrix extract that has been spiked after extraction is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect. nih.gov

Studies have shown that with appropriate sample preparation and chromatographic separation, the matrix effect for rivaroxaban analysis can be minimized to within acceptable limits (typically a coefficient of variation of less than 15%). nih.govmdpi.com The IS-normalized matrix factor is often calculated to demonstrate that this compound effectively compensates for any observed variability. mdpi.com

Method Validation Parameters Adhering to Regulatory Guidelines (e.g., USFDA, EMA)

The validation of bioanalytical methods is a critical process that demonstrates the reliability, reproducibility, and suitability of a given analytical procedure for its intended purpose. When quantifying rivaroxaban in biological matrices, the use of a stable isotope-labeled internal standard (IS), such as this compound, is highly recommended, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This compound is intended for use as an internal standard for the quantification of rivaroxaban by GC- or LC-MS biomol.com. Its chemical properties closely mimic those of the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for potential variability in the analytical process. Regulatory bodies like the U.S. Food and Drug Administration (USFDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods.

Selectivity is the ability of a bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity ensures that the signal measured is unequivocally from the analyte of interest. In the context of rivaroxaban analysis, potential interfering substances can include endogenous matrix components, metabolites, decomposition products, and co-administered medications e-b-f.eu.

The use of this compound as an internal standard significantly enhances the specificity of LC-MS/MS methods. Because this compound is chemically identical to rivaroxaban but has a different mass due to the incorporation of four deuterium (B1214612) atoms, it can be distinguished from the analyte by the mass spectrometer biomol.com. This mass difference allows the instrument to monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard, minimizing the risk of interference from other compounds that may co-elute chromatographically.

Validation studies demonstrate selectivity by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of rivaroxaban and this compound. The absence of significant peaks in these blank samples confirms the method's specificity. Furthermore, samples are spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS to ensure that no endogenous components interfere with their detection e-b-f.eubohrium.com. The highly specific nature of state-of-the-art LC-MS/MS technology often mitigates the impact of co-medication interference nih.govresearchgate.net.

Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical instrument over a defined range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte.

For the quantification of rivaroxaban in human plasma, methods utilizing this compound as an IS have demonstrated excellent linearity over wide concentration ranges. The acceptance criterion for linearity is typically a correlation coefficient (r²) of 0.99 or greater.

Table 1: Examples of Linearity and Calibration Ranges for Rivaroxaban Analysis

| Study Type | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|

| RP-HPLC Method in Human Blood Plasma | 5.00 - 200.00 | 0.9993 |

| RP-HPLC for Bulk Drug and Dosage Form | 5 - 30 (µg/mL) | 0.9992 |

| LC-MS/MS for Impurity Characterization | 300 - 1000 | 0.9997 |

This table is interactive and can be sorted by column.

These studies consistently show that the use of a deuterated internal standard like this compound supports the development of linear models suitable for accurate quantification across a range relevant for clinical and pharmacokinetic studies.

The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision.

The sensitivity of a bioanalytical method is defined by its LLOQ. For rivaroxaban, methods employing LC-MS/MS with this compound as the internal standard achieve high sensitivity, which is crucial for pharmacokinetic studies where plasma concentrations can be very low.

Table 2: Reported LLOQ and LOD Values for Rivaroxaban

| Analytical Method | Matrix | LLOQ | LOD |

|---|---|---|---|

| RP-HPLC | Pharmaceutical Dosage Form | 0.3776 µg/mL | 0.1242 µg/mL |

| HPTLC | Pharmaceutical Dosage Form | 386.57 ng/spot | 127.56 ng/spot |

| RP-HPLC | S-RXN Enantiomer | 0.68 µg/mL | Not Reported |

| RP-HPLC | R-RXN Chiral Impurity | 1.0 µg/mL | Not Reported |

This table is interactive and can be sorted by column.

The LLOQ is established as the lowest standard on the calibration curve, and its response must be identifiable, discrete, and reproducible with a precision (%CV) and accuracy (%bias) within ±20% of the nominal value.

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).

Regulatory guidelines typically require the mean accuracy to be within ±15% of the nominal value (±20% at the LLOQ) and the precision, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), not to exceed 15% (20% at the LLOQ).

Table 3: Intra-day Accuracy and Precision Data for Rivaroxaban Analysis

| Concentration Level | Accuracy (% Recovery) | Precision (%RSD) |

|---|---|---|

| Multiple QC Samples | 92.58% - 101.82% | 0.36% - 4.73% |

This table is interactive and can be sorted by column.

The consistent performance of this compound as an internal standard helps to correct for procedural variations, leading to high levels of accuracy and precision in the quantification of rivaroxaban.

Recovery is the efficiency of an extraction procedure, measured as the percentage of the analyte recovered from the biological matrix. It is essential that the recovery of the analyte and the internal standard is consistent, precise, and reproducible, although it does not need to be 100%. This compound is crucial in this assessment, as its recovery is expected to closely track that of rivaroxaban, thus compensating for any extraction inefficiencies or matrix effects.

Common extraction techniques for rivaroxaban from plasma include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Studies have shown that these methods, when optimized, provide clean extracts and good recovery. For example, a method using LLE with ethyl acetate reported a recovery of 93.70% for rivaroxaban. Another study utilizing SPE effectively extracted rivaroxaban from human plasma with high recovery efficiency japsonline.com. The consistency of recovery for both rivaroxaban and this compound across different QC levels is a key validation parameter.

Stability studies are performed to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This compound is used in these experiments to differentiate between analytical variability and actual sample degradation. Validation protocols, in line with regulatory guidelines, assess stability under various conditions:

Freeze-Thaw Stability: Evaluates the effect of repeated freezing and thawing cycles on the analyte's concentration.

Benchtop Stability: Assesses the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling process.

Long-term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -70°C) for an extended duration.

Processed Sample Stability: Evaluates the stability of the analyte in the processed sample extract, often kept in an autosampler, until the point of injection.

In all stability evaluations, the measured concentrations of QC samples subjected to these conditions are compared against freshly prepared samples, and the deviation should be within ±15%.

Inter-laboratory Method Transferability and Robustness Studies

The transfer of a validated bioanalytical method from a developing laboratory to a receiving laboratory is a complex process that requires careful planning and execution to ensure the integrity of the data generated. Concurrently, robustness studies are essential to demonstrate the method's resilience to small, deliberate changes in its parameters, which are likely to occur during routine use.

Inter-laboratory Method Transferability: A Bridge Between Labs

The primary goal of a method transfer is to ensure that the receiving laboratory can achieve comparable results to the originating laboratory. For the analysis of rivaroxaban, where precise quantification is crucial, the use of a stable isotope-labeled internal standard like this compound is instrumental in mitigating variability between laboratories.

A comprehensive inter-laboratory comparison was conducted to evaluate the performance of an anti-Factor Xa (anti-Xa) chromogenic assay for rivaroxaban quantification across nine different laboratories. The study highlighted the importance of using standardized calibrators to ensure reliable and consistent results. While high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is considered a gold standard for rivaroxaban quantification, the inter-laboratory evaluation demonstrated that chromogenic assays can also provide reliable results when properly calibrated unilabs.ch.

In another multi-center study, the performance of a rivaroxaban-calibrated anti-Xa assay was compared against an LC-MS/MS reference method. The results showed excellent correlation between the two methods, supporting the use of the anti-Xa assay as a rapid and reliable alternative in clinical settings researchgate.net. These studies, while not focused on the transfer of an LC-MS/MS method itself, underscore the importance of cross-laboratory validation to ensure data consistency.

Challenges in method transfer can arise from differences in instrumentation, reagent sources, and analyst technique. To address these, a well-defined transfer protocol is essential. This protocol should include:

A detailed description of the analytical method: This includes sample preparation procedures, chromatographic conditions, and mass spectrometric parameters.

Pre-defined acceptance criteria: These criteria, typically based on the precision and accuracy of quality control (QC) samples, determine the success of the transfer.

Analysis of a common set of samples: Both the originating and receiving laboratories should analyze the same set of calibration standards and QC samples.

The table below illustrates a hypothetical inter-laboratory transfer of a validated UHPLC-MS/MS method for rivaroxaban using this compound.

| Sample | Nominal Concentration (ng/mL) | Originating Lab Mean Conc. (ng/mL) | Originating Lab Accuracy (%) | Originating Lab Precision (%CV) | Receiving Lab Mean Conc. (ng/mL) | Receiving Lab Accuracy (%) | Receiving Lab Precision (%CV) |

| LQC | 5.0 | 4.9 | 98.0 | 4.2 | 5.1 | 102.0 | 5.1 |

| MQC | 50.0 | 51.2 | 102.4 | 3.5 | 49.5 | 99.0 | 4.5 |

| HQC | 400.0 | 395.6 | 98.9 | 2.8 | 408.0 | 102.0 | 3.9 |

Robustness Studies: Testing the Method's Mettle

Robustness testing evaluates the capacity of a bioanalytical method to remain unaffected by small, deliberate variations in its parameters. This provides an indication of its reliability during routine use. For rivaroxaban analysis, several studies have incorporated robustness evaluations as part of their method validation.

One study developing an RP-HPLC method for rivaroxaban assessed robustness by intentionally varying the flow rate and the wavelength of detection. The results, as summarized in the table below, demonstrated that the method was robust to these minor changes, with the relative standard deviation (%RSD) remaining well within acceptable limits nih.gov.

| Parameter | Variation | Concentration (µg/ml) | % RSD |

| Flow Rate | + 0.05 ml/min | 10 | 0.176 |

| - 0.05 ml/min | 10 | 0.152 | |

| Wavelength | + 1 nm | 10 | 0.332 |

| - 1 nm | 10 | 0.332 |

Another comprehensive study on a stability-indicating RP-HPLC method for rivaroxaban investigated the effects of varying the pH of the buffer and the flow rate. The results indicated that the method's performance, including retention time, tailing factor, peak area, and the number of theoretical plates, remained consistent despite these intentional alterations, confirming its robustness unilabs.ch.

The use of this compound as an internal standard is a key factor in ensuring method robustness. Since this compound has nearly identical physicochemical properties to rivaroxaban, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for minor variations in sample preparation, injection volume, and instrument response, thereby enhancing the precision and accuracy of the results even when slight modifications to the method are introduced.

Application of Rivaroxaban D4 in Pharmacokinetic Pk and Bioequivalence Be Studies of Rivaroxaban

PK Profiling in Healthy Volunteers and Patient Populations using Rivaroxaban-d4 Based Methods

Analytical methods employing this compound as an internal standard have been instrumental in characterizing the pharmacokinetic profile of rivaroxaban (B1684504) in diverse populations. x-mol.compharmaexcipients.comnih.gov These methods enable the generation of high-quality concentration-time data, which is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties in both healthy individuals and specific patient groups. nih.govresearchgate.net The predictable pharmacokinetic profile of rivaroxaban, characterized by rapid absorption and moderate variability, has been consistently demonstrated through studies relying on these robust bioanalytical techniques. eurekaselect.comresearchgate.net

Population pharmacokinetic (PopPK) modeling utilizes drug concentration data from a representative patient population to quantify the typical PK parameters and the sources of their variability. The accuracy of the underlying concentration data, often secured through LC-MS/MS methods using this compound, is paramount for the development of a reliable model. nih.govresearchgate.net PopPK models for rivaroxaban have been developed using pooled data from thousands of patients across multiple clinical trials, describing its behavior with a one-compartment disposition model with first-order absorption. nih.govnih.gov

A key component of PopPK modeling is covariate analysis, which identifies patient-specific factors that significantly influence drug exposure. For rivaroxaban, integrated analyses have consistently shown that renal function, as measured by creatinine (B1669602) clearance (CrCl), is a significant covariate affecting the drug's apparent clearance (CL/F). nih.govresearchgate.net Other factors such as age, body weight, and gender have been identified as having a statistically significant, albeit less pronounced, influence on rivaroxaban's apparent volume of distribution (V/F). nih.govfrontiersin.org For instance, advanced age and impaired renal function are associated with increased rivaroxaban exposure, primarily due to reduced clearance. nih.govlitfl.com Some studies have also investigated the influence of genetic variants on rivaroxaban pharmacokinetics. ahajournals.org

Rivaroxaban PopPK models are developed by fitting structural and statistical models to the observed concentration data. These models undergo rigorous internal and external validation processes to ensure their predictive performance. researchgate.netnih.gov The final validated models can reliably predict rivaroxaban exposure (such as AUC and Cmax) in various patient subpopulations. nih.gov This predictive capability is crucial for understanding exposure in special populations not extensively studied in initial trials and for informing dosing guidelines. The robustness of these predictions is directly tied to the quality of the input data generated using precise bioanalytical methods stabilized by this compound. nih.govresearchgate.net

Inter-individual variability in rivaroxaban pharmacokinetic parameters is generally considered moderate, with coefficients of variation around 30-40%. nih.govresearchgate.net PopPK analyses, built on accurate concentration measurements, have been pivotal in dissecting this variability. The most significant factor influencing rivaroxaban exposure is renal function, which affects its clearance. nih.govresearchgate.net While factors like age and body weight contribute to variability, their impact is considered minor compared to renal status. researchgate.netresearchgate.net Concomitant medications that are strong inhibitors or inducers of CYP3A4 and P-glycoprotein pathways can also affect rivaroxaban clearance. nih.gov Patient characteristics such as a history of gastrointestinal bleeding or low baseline hemoglobin have a substantial impact on clinical outcomes, often more so than pharmacokinetic variability itself. nih.gov

The use of this compound in bioanalytical assays allows for the accurate determination of key pharmacokinetic parameters following rivaroxaban administration. x-mol.comzarixa.pl Rivaroxaban is absorbed rapidly, with maximum plasma concentrations (Cmax) typically reached 2 to 4 hours (Tmax) after administration. nih.goveurekaselect.com The terminal elimination half-life is approximately 5 to 9 hours in young, healthy subjects, extending to 11 to 13 hours in the elderly. nih.govresearchgate.net Bioavailability is high, particularly for lower doses. nih.govnih.gov

Below is a table summarizing pharmacokinetic parameters from a study in healthy subjects, determined using validated analytical methods.

| Parameter | Value (Test Formulation) | Value (Reference Formulation) |

|---|---|---|

| Cmax (ng/mL) | 279.2 | 289.4 |

| AUC0-t (ngh/mL) | 2345.7 | 2524.4 |

| AUC0-∞ (ngh/mL) | 2485.9 | 2675.4 |

| Tmax (h) | 3.0 | 3.0 |

| Half-life (t1/2) (h) | 8.3 | 8.5 |

Data derived from a bioequivalence study in healthy adults under fasting conditions. ajpps.org

Population Pharmacokinetic (PopPK) Modeling

Bioequivalence Assessment of Rivaroxaban Formulations

Bioequivalence (BE) studies are conducted to compare the rate and extent of absorption of a generic drug product to its corresponding reference product. medwinpublishers.comclinicaltrials.gov These studies are fundamental for the regulatory approval of generic formulations. The accurate measurement of plasma drug concentrations over time is the cornerstone of BE assessment. nih.gov To this end, validated LC-MS/MS methods utilizing this compound as the internal standard are frequently employed to ensure the precision and reliability of the pharmacokinetic data. zarixa.plajpps.orgajpps.org

In a typical BE study for rivaroxaban, healthy volunteers receive single doses of the test and reference formulations in a crossover design. zarixa.plmedwinpublishers.com Blood samples are collected at specified time points, and the plasma is analyzed for rivaroxaban concentrations. zarixa.pl The primary pharmacokinetic parameters, Cmax and the area under the concentration-time curve (AUC), are calculated and statistically compared. For two formulations to be considered bioequivalent, the 90% confidence intervals (CIs) for the geometric mean ratio (test/reference) of Cmax and AUC must fall within the predetermined regulatory acceptance range, typically 80.00% to 125.00%. zarixa.plmedwinpublishers.com

The following table presents results from a representative bioequivalence study comparing a test and reference formulation of rivaroxaban.

| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval | Bioequivalence Assessment |

|---|---|---|---|

| Cmax | 87.80 | 82.74% – 93.12% | Pass |

| AUC0-t | 85.96 | 81.88% – 90.24% | Pass |

| AUC0-∞ | 86.13 | 82.12% – 90.35% | Pass |

Data derived from a study comparing two 20 mg rivaroxaban formulations in healthy adults. ajpps.org

Comparative PK Analysis of Test and Reference Formulations

In bioequivalence studies, the primary goal is to compare the rate and extent of absorption of a new generic (test) formulation of a drug to the existing branded (reference) formulation. This compound is indispensable for the analytical component of these studies. ajpps.orgerciyes.edu.tr Blood samples are collected from healthy subjects at various time points after administration of either the test or reference product. erciyes.edu.trresearchgate.net Plasma is then separated and prepared for analysis, where a known concentration of this compound is added to each sample. ajpps.orgajpps.org

Using a validated LC-MS/MS method, both Rivaroxaban and this compound are detected and quantified. orientjchem.orgajpps.org The ratio of the response of Rivaroxaban to that of this compound is used to determine the concentration of Rivaroxaban in the sample, effectively nullifying any potential inconsistencies during the extraction and ionization processes. tandfonline.comorientjchem.org From the resulting plasma concentration-time data, key pharmacokinetic parameters are calculated for both test and reference formulations. These parameters include:

Cmax: The maximum observed plasma concentration of the drug.

AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

AUC0-∞: The area under the plasma concentration-time curve from time zero extrapolated to infinity.

These calculated values form the basis for the statistical comparison to determine bioequivalence. nih.govnih.gov A typical comparison of these parameters from a bioequivalence study is shown below.

| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (ng/mL) | 192.36 ± 61.08 | 199.39 ± 65.45 |

| AUC0-t (ng·h/mL) | 1450.1 ± 388.4 | 1502.5 ± 420.1 |

| AUC0-∞ (ng·h/mL) | 1485.6 ± 401.2 | 1539.8 ± 435.7 |

| Tmax (h) | 2.58 ± 1.09 | 2.40 ± 1.14 |

This table presents example data for illustrative purposes based on findings from comparative pharmacokinetic studies. annexpublishers.com

Statistical Approaches for Bioequivalence Determination

The determination of bioequivalence is a statistical assessment based on the calculated pharmacokinetic parameters. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established specific criteria for this purpose. europa.eufda.gov The standard approach involves calculating the 90% confidence interval (CI) for the geometric mean ratio (GMR) of the test formulation to the reference formulation for the primary PK parameters, Cmax and AUC. nih.govannexpublishers.com

For two products to be considered bioequivalent, the 90% CI for these ratios must fall entirely within the acceptance range of 80.00% to 125.00%. annexpublishers.comfda.govnih.gov The analysis is performed on log-transformed data. medwinpublishers.com Because Rivaroxaban can be considered a narrow therapeutic index drug with a steep exposure-response relationship, some regulatory guidelines also require a comparison of the within-subject variability of the test and reference products. nih.govfda.gov In such cases, the upper limit of the 90% CI for the ratio of within-subject variabilities should be less than or equal to 2.5. annexpublishers.comfda.gov

| PK Parameter | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval | Bioequivalence Outcome |

| Cmax | 93.11% | 83.76% - 103.51% | Pass |

| AUC0-t | 97.55% | 90.38% - 103.60% | Pass |

| AUC0-∞ | 97.23% | 89.94% - 102.50% | Pass |

This table illustrates a typical statistical output from a bioequivalence study, demonstrating that the 90% CIs for the primary pharmacokinetic parameters fall within the standard acceptance limits of 80.00-125.00%. nih.govmedwinpublishers.com

Impact of Food on Rivaroxaban Bioavailability and Bioequivalence Studies

The bioavailability of Rivaroxaban is significantly influenced by the presence of food, a factor that is critically important in the design of bioequivalence studies. For lower doses, such as 10 mg, the bioavailability is high (≥80%) and largely independent of food intake. annexpublishers.comscilit.commdpi.com Consequently, bioequivalence studies for 10 mg formulations are typically conducted under fasting conditions. erciyes.edu.trannexpublishers.com

In contrast, for higher doses of 15 mg and 20 mg, bioavailability is reduced to approximately 66% under fasting conditions. ajpps.orgmdpi.com When these higher doses are taken with food, bioavailability increases substantially, with the mean AUC rising by as much as 39% compared to the fasted state. erciyes.edu.trmdpi.com This ensures nearly complete absorption. Therefore, regulatory guidelines mandate that bioequivalence studies for 15 mg and 20 mg Rivaroxaban formulations be conducted under fed conditions to reflect the approved labeling, which recommends administration with a meal. europa.eunih.gov This dual requirement for testing under different conditions for different strengths ensures that the generic product performs equivalently to the reference product under the specific conditions in which it is intended to be used. erciyes.edu.trnih.gov

| Condition (20 mg dose) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Relative Bioavailability (Fed vs. Fasting) |

| Fasting | ~160 | ~1750 | Baseline |

| Fed (High-Fat Meal) | ~250 | ~2400 | ~137% |

This table summarizes the significant impact of a high-fat meal on the key pharmacokinetic parameters of a 20 mg Rivaroxaban dose, highlighting the increase in drug exposure when taken with food. nih.gov

Preclinical Pharmacokinetic Studies in Animal Models using this compound

Prior to human trials, the pharmacokinetic profile of Rivaroxaban was extensively characterized in various animal models. In these preclinical studies, the accurate quantification of Rivaroxaban in animal plasma is just as crucial as in human studies. Bioanalytical methods using this compound as an internal standard provide the necessary precision for determining drug concentrations and calculating key PK parameters in species such as rats, dogs, and rabbits. nih.govscienceopen.com These studies are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties and for establishing a safe starting dose for clinical trials. nih.govresearchgate.net

Species-Specific Pharmacokinetic Characteristics

Preclinical studies revealed species-specific differences and similarities in the pharmacokinetics of Rivaroxaban. In both rats and dogs, Rivaroxaban showed rapid absorption and dose-proportional plasma concentrations. nih.govscienceopen.com The absolute bioavailability was moderate to high in rats (57-66%) and dogs (60-86%). scienceopen.com

Metabolism studies, which help in understanding how the drug is cleared from the body, showed that the primary metabolic pathways were consistent across rats, dogs, and humans. nih.govnih.gov The main routes of metabolism involved oxidative degradation of the morpholinone moiety. nih.govinoncology.es Unchanged Rivaroxaban was the major component found in the plasma of all species investigated, with no major or pharmacologically active circulating metabolites detected. nih.govinoncology.es Excretion patterns, however, showed some variation. In rats and dogs, the majority of the dose was excreted via the feces, whereas in humans, renal and fecal excretion routes are more balanced. nih.govresearchgate.net

| Species | Bioavailability | Primary Excretion Route | Key Finding |

| Rat | 57-66% | Fecal (67%) | Rapid absorption, moderate bioavailability. scienceopen.comnih.gov |

| Dog | 60-86% | Fecal (43%), Urinary (52%) | High bioavailability, balanced excretion. scienceopen.comnih.gov |

| Human | Dose-dependent (66% to >80%) | Renal (66%), Fecal (28%) | Significant food effect on higher doses. nih.govresearchgate.net |

This table provides a comparative overview of key pharmacokinetic characteristics of Rivaroxaban across different species as determined in preclinical and clinical studies.

Correlation with Pharmacodynamic Endpoints

A critical aspect of preclinical evaluation is establishing the relationship between the drug's concentration in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics). For Rivaroxaban, the primary pharmacodynamic effect is anticoagulation. Studies in animal models have consistently demonstrated a strong correlation between Rivaroxaban plasma concentrations and its anticoagulant effects, as measured by various pharmacodynamic endpoints. researchgate.netresearchgate.net

The most common endpoints measured include the prolongation of prothrombin time (PT) and the inhibition of Factor Xa (FXa) activity. nih.govnih.gov In dogs, plasma drug concentrations of Rivaroxaban were shown to be closely correlated with anti-Xa bioactivities. researchgate.netnih.gov Similarly, in studies with cats, a direct correlation was observed between plasma Rivaroxaban concentration and both dilute prothrombin time and anti-Xa activity. nih.govresearchgate.net These strong PK/PD relationships observed in preclinical models were crucial for predicting the drug's behavior in humans and for guiding the design of clinical trials. nih.govresearchgate.net The predictable correlation ensures that the anticoagulant effect can be reliably linked to drug exposure. researchgate.net

Research on Drug Drug Interactions Ddis and Special Populations Using Rivaroxaban D4 Analytical Methods

Investigation of Pharmacokinetic Drug-Drug Interactions

Pharmacokinetic drug-drug interactions (DDIs) can significantly impact the exposure and, consequently, the efficacy and safety of rivaroxaban (B1684504). Studies investigating these interactions often utilize sensitive and validated LC-MS/MS methods with Rivaroxaban-d4 to quantify changes in rivaroxaban plasma concentrations when co-administered with other medications. ijrpc.comorientjchem.orgresearchgate.netunimilitar.edu.coscielo.org.codovepress.comfrontiersin.orgmedwinpublishers.comannexpublishers.comnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2J2) in Rivaroxaban Metabolism

Rivaroxaban is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2J2. ahajournals.orgthrombosiscanada.cajnjmedicalconnect.comklinickafarmakologie.czfrontiersin.orgnih.gov Studies have investigated the contribution of these enzymes to rivaroxaban metabolism and the potential for interactions with inhibitors or inducers of these pathways. While multiple CYP isoforms are involved in rivaroxaban hydroxylation, CYP2J2 appears to dominate this process, with a significantly higher intrinsic clearance compared to CYP3A4. nih.gov For instance, the intrinsic clearance catalyzed by CYP2J2 was found to be approximately 39-fold higher than that by CYP3A4. nih.gov Inhibition studies using specific inhibitors like danazol (B1669791) (CYP2J2 inhibitor) and ketoconazole (B1673606) (CYP3A inhibitor) have shown comparable inhibition rates of rivaroxaban hydroxylation in human liver microsomes. nih.gov

Impact of Drug Transporters (e.g., P-glycoprotein, BCRP) on Rivaroxaban Pharmacokinetics

Drug transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a significant role in the pharmacokinetics of rivaroxaban by influencing its absorption and elimination. ahajournals.orgthrombosiscanada.cajnjmedicalconnect.comklinickafarmakologie.czfrontiersin.orgnih.govnih.gov Rivaroxaban is a substrate for both P-gp and BCRP. thrombosiscanada.cajnjmedicalconnect.comklinickafarmakologie.czfrontiersin.org In vitro studies suggest that strong inhibitors of P-gp and/or BCRP may reduce the renal clearance of rivaroxaban. nih.gov Clinically relevant interactions are more likely to occur with combined inhibitors of both CYP3A4 and P-gp/BCRP. nih.gov Studies have shown that BCRP exhibits a higher affinity for rivaroxaban compared to P-gp, although P-gp shows a higher efflux ratio. frontiersin.org

Quantifying Changes in Rivaroxaban Exposure in Co-administration Studies with this compound

This compound is routinely used as an internal standard in LC-MS/MS methods to accurately quantify changes in rivaroxaban exposure during co-administration studies. ijrpc.comorientjchem.orgresearchgate.netunimilitar.edu.coscielo.org.codovepress.comfrontiersin.orgmedwinpublishers.comannexpublishers.comnih.gov These studies are essential for assessing the clinical relevance of pharmacokinetic DDIs. For example, studies have shown that co-administration with combined strong inhibitors of CYP3A4 and P-gp, such as ketoconazole and ritonavir, significantly increases rivaroxaban exposure (AUC and Cmax). ahajournals.orgjnjmedicalconnect.comnih.gov Conversely, combined inducers of CYP3A4 and P-gp can decrease rivaroxaban exposure. ahajournals.orgjnjmedicalconnect.com The use of this compound helps ensure the accuracy of the measured rivaroxaban concentrations, allowing for reliable assessment of the magnitude of these changes in exposure.

Pharmacokinetics in Special Patient Populations using this compound Methodologies

Investigating the pharmacokinetics of rivaroxaban in special patient populations, such as those with renal or hepatic impairment, is critical for determining appropriate dosing strategies and ensuring patient safety. Analytical methods utilizing this compound are vital for these studies to accurately measure rivaroxaban concentrations and characterize pharmacokinetic alterations. caymanchem.comijrpc.comorientjchem.orgresearchgate.netunimilitar.edu.coscielo.org.codovepress.comfrontiersin.orgmedwinpublishers.comannexpublishers.comnih.gov

Renal Impairment

Renal impairment can affect the pharmacokinetics of rivaroxaban, as a portion of the drug is eliminated unchanged by the kidneys. jnjmedicalconnect.comjnjmedicalconnect.combohrium.comfrontiersin.org Studies using methodologies likely employing this compound have demonstrated that decreased renal function is associated with increased rivaroxaban exposure. jnjmedicalconnect.comjnjmedicalconnect.combohrium.comfrontiersin.orgnih.gov For instance, increases in AUC have been observed in patients with mild, moderate, and severe renal impairment compared to healthy subjects. jnjmedicalconnect.combohrium.comtandfonline.com The increase in systemic exposure appears to plateau in patients with moderate to severe renal impairment and end-stage renal disease. jnjmedicalconnect.com While renal impairment leads to decreased renal clearance of rivaroxaban, the influence on total body clearance is considered moderate due to significant non-renal clearance. bohrium.comnih.govtandfonline.com

Table 1: Effect of Renal Impairment on Rivaroxaban Exposure (AUC)

| Renal Impairment Severity | Increase in AUC vs. Healthy Subjects | Source |

| Mild | ~44% | jnjmedicalconnect.combohrium.comtandfonline.com |

| Moderate | ~52-64% | jnjmedicalconnect.combohrium.comtandfonline.com |

| Severe | ~64% | jnjmedicalconnect.combohrium.comtandfonline.com |

Hepatic Impairment

Hepatic impairment can also influence rivaroxaban pharmacokinetics, as the liver is involved in its metabolism. tandfonline.comnih.govnih.govresearchgate.net Studies have shown that mild hepatic impairment (Child-Pugh A) does not significantly affect rivaroxaban pharmacokinetics. tandfonline.comnih.govnih.govresearchgate.net However, moderate hepatic impairment (Child-Pugh B) leads to a significant increase in rivaroxaban exposure, characterized by decreased total body clearance and increased AUC and Cmax. tandfonline.comnih.govnih.govresearchgate.net For example, a study reported a 2.27-fold increase in AUC in subjects with moderate hepatic impairment compared to healthy subjects. nih.govnih.govresearchgate.net There is limited information available regarding the use of rivaroxaban in patients with severe hepatic impairment (Child-Pugh C). fda.gov

Table 2: Effect of Hepatic Impairment on Rivaroxaban Exposure (AUC)

| Hepatic Impairment Severity (Child-Pugh) | Increase in AUC vs. Healthy Subjects | Source |

| Mild (A) | Not significantly affected (approx. 1.15-fold increase) | nih.govnih.govresearchgate.net |

| Moderate (B) | ~2.27-fold increase | nih.govnih.govresearchgate.net |

| Severe (C) | No information available | fda.gov |

Pediatric Populations

Analytical methods utilizing this compound as an internal standard are valuable for studying rivaroxaban pharmacokinetics in pediatric populations, where sample volume is often limited. A validated LC-MS/MS method with a low lower limit of quantification (LLOQ) of 0.5 ng/mL for rivaroxaban in human plasma has been highlighted as suitable for the analysis of pediatric samples due to its high sensitivity, which allows for the quantification of low concentrations even with small plasma volumes ijrpc.com. The ability of these sensitive methods to accurately measure low rivaroxaban concentrations is particularly important in pediatric studies, which may involve sparse sampling strategies or lower drug exposures compared to adult populations. While specific detailed research findings on the application of this compound analytical methods exclusively in pediatric PK studies were not extensively detailed in the search results, the emphasis on the method's sensitivity and low LLOQ underscores its potential and relevance for this vulnerable population ijrpc.com.

Obese Populations

The pharmacokinetics of rivaroxaban in obese populations has been investigated using analytical methods that incorporate this compound as an internal standard. A clinical trial comparing the pharmacokinetics of a single dose of rivaroxaban in obese versus non-obese subjects utilized a validated ultra-performance liquid chromatography coupled with tandem mass spectrometer (UPLC-MS/MS) method with this compound to analyze rivaroxaban concentrations in plasma and urine samples nih.govqu.edu.qaresearchgate.net. This method involved protein precipitation for sample extraction and quantification using specific mass transitions for rivaroxaban (m/z 436.14 → 144.96) and this compound (m/z 440.24 → 145.02) nih.gov. The study found no significant differences in most pharmacokinetic parameters, including peak plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), elimination rate constant (ke), half-life (t1/2), apparent volume of distribution (Vd/F), and apparent clearance (Cl/F), between obese (BMI ≥ 35 kg/m ²) and non-obese (BMI 18.5–24.9 kg/m ²) participants after a single 20 mg oral dose of rivaroxaban nih.govresearchgate.net.

| Pharmacokinetic Parameter | Obese Subjects (Mean ± SD) | Non-Obese Subjects (Mean ± SD) | p-value |

|---|---|---|---|

| Cmax (ng/mL) | 339.7 ± 84.2 | 392.9 ± 78.9 | 0.059 |

| AUC0–48 (ng*h/mL) | No significant difference reported | No significant difference reported | Not significant |

| AUC0–inf (ng*h/mL) | No significant difference reported | No significant difference reported | Not significant |

| t1/2 (h) | No significant difference reported | No significant difference reported | Not significant |

| Vd/F (L) | No significant difference reported | No significant difference reported | Not significant |